molecular formula C34H46O14 B1682372 Zaragozic acid D CAS No. 155179-14-9

Zaragozic acid D

Cat. No.: B1682372
CAS No.: 155179-14-9
M. Wt: 678.7 g/mol
InChI Key: CGQGIYLITCUENM-FRHZWACMSA-N
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Description

Zaragozic acid D is a member of the zaragozic acids family, which are natural products produced by fungi. These compounds are known for their potent inhibition of squalene synthase, an enzyme crucial for sterol synthesis. This compound, along with its analogs, has been isolated from the keratinophilic fungus Amauroascus niger .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of zaragozic acid D involves several key steps, including chemoselective alkynylations and ruthenium-catalyzed hydrogenations. The synthesis starts with the construction of the 2,8-dioxabicyclo[3.2.1]octane core, which serves as a general building block for the bioactive compounds . The core biosynthetic route is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Zaragozic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs.

Mechanism of Action

Zaragozic acid D exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol, in various organisms. Additionally, this compound mildly inhibits Ras farnesyl-protein transferase, which is involved in the post-translational modification of proteins .

Comparison with Similar Compounds

Similar Compounds

Zaragozic acid D is part of a family of compounds that includes zaragozic acids A, B, and C. These compounds share a similar 4,8-dioxabicyclo[3.2.1]octane core but differ in their 1-alkyl and 6-acyl side chains .

Uniqueness

What sets this compound apart from its analogs is its specific inhibitory activity against both squalene synthase and Ras farnesyl-protein transferase. This dual inhibition makes it a unique and valuable compound for studying sterol biosynthesis and protein prenylation pathways .

Properties

CAS No.

155179-14-9

Molecular Formula

C34H46O14

Molecular Weight

678.7 g/mol

IUPAC Name

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-octanoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C34H46O14/c1-4-5-6-7-11-19-25(36)46-27-26(37)32(47-28(29(38)39)33(44,30(40)41)34(27,48-32)31(42)43)20-13-18-24(45-22(3)35)21(2)14-12-17-23-15-9-8-10-16-23/h8-10,12,15-17,21,24,26-28,37,44H,4-7,11,13-14,18-20H2,1-3H3,(H,38,39)(H,40,41)(H,42,43)/b17-12+/t21?,24?,26-,27-,28-,32+,33-,34+/m1/s1

InChI Key

CGQGIYLITCUENM-FRHZWACMSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O

SMILES

CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O

Canonical SMILES

CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zaragozic acid D; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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